molecular formula C18H18N2OS2 B10928248 (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No.: B10928248
M. Wt: 342.5 g/mol
InChI Key: VOGYLSSGTHLYCS-UHFFFAOYSA-N
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Description

(2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one typically involves the condensation of a 2-(methylsulfanyl)aniline derivative with a thiazolidinone precursor. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology

In biological research, thiazolidinone derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, thiazolidinone derivatives can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-2-one
  • (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-5-one

Uniqueness

The uniqueness of (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of the thiazolidinone ring, which may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2OS2/c1-22-16-10-6-5-9-15(16)19-18-20(17(21)13-23-18)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

VOGYLSSGTHLYCS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1N=C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

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